9-氧代阿革拉福酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

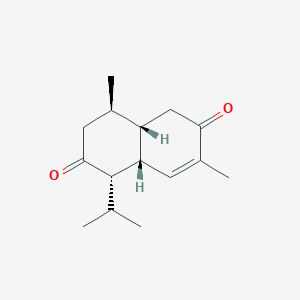

9-Oxoageraphorone is a cadinene sesquiterpene isolated from the leaves of Eupatorium adenophorum, showing potential as a phytotherapeutic agent due to its antimicrobial activity against soil-borne pathogens and fungi (Liu et al., 2016). This compound has been a subject of interest in various scientific studies due to its wide range of biological activities.

Synthesis Analysis

The synthesis of 9-oxoageraphorone and its derivatives involves complex chemical processes. For instance, a gold-catalyzed stereoselective synthesis has been reported, indicating the feasibility of synthesizing highly strained anti-Bredt oxacycles, showcasing the compound's synthetic accessibility and the potential for structural modifications (Teng et al., 2010).

Molecular Structure Analysis

The molecular structure of 9-oxoageraphorone exhibits unique features that contribute to its biological activities. While direct studies on its molecular structure are limited, research on similar compounds emphasizes the importance of structural analysis in understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

9-Oxoageraphorone has demonstrated significant antimicrobial activity, particularly against pathogenic fungi and bacteria. Its ability to induce fungal cell wall shrinkage and inhibit spore germination suggests potent fungicidal properties (Liu et al., 2016). These properties are attributed to the compound's chemical structure and reactivity, offering insights into its mode of action against microbial pathogens.

科学研究应用

抗菌和抗真菌活性: 9-氧代阿革拉福酮已证明具有显着的抗菌和抗真菌特性。它对 Ralstonia solanacearum 菌株表现出中等的杀菌活性,并且对多种病原真菌(如尖孢镰刀菌和索罗金双极菌)具有很强的毒性,表明其作为土壤传播真菌病的植物治疗剂的潜力 (Liu 等人,2016).

小鼠毒性评估: 已经对 9-氧代阿革拉福酮在小鼠中的毒性进行了研究,以评估其安全性。该化合物显示出不同程度的毒性,具体取决于剂量和暴露时间。特别是,较高剂量与肝小叶和肝细胞的病理变化有关,表明其在生物农药开发中具有低环境风险的潜力 (Ouyang 等人,2014).

抗病毒活性: 该化合物对新城疫病毒 (NDV) 显示出有效性,表明其作为天然抗病毒药物成分的潜力。发现它可以中和 NDV,抑制其感染性,并阻止细胞内 NDV 治疗 NDV 感染 (Xu 等人,2018).

癌细胞中诱导凋亡: 发现 9-氧代阿革拉福酮可以诱导 HeLa 细胞(一种癌细胞)凋亡。它通过上调凋亡基因表达和阻滞细胞周期的机制抑制细胞增殖并诱导凋亡 (Liao 等人,2015).

安全和危害

The safety data sheet for 9-Oxoageraphorone suggests that it should be handled with care to avoid contact with skin and eyes, and to avoid breathing in dust, gas, or vapors . It is recommended to use personal protective equipment, ensure adequate ventilation, and keep away from sources of ignition .

作用机制

Target of Action

9-Oxoageraphorone, a cadinene sesquiterpene , has been found to exhibit antimicrobial activity against various strains of bacteria and fungi . The primary targets of 9-Oxoageraphorone are pathogenic fungi such as Fusarium oxysporum, Bipolaris sorokiniana, Fusarium proliferatum, and Alternaria tenuissima . These fungi are responsible for various plant diseases, and their inhibition can help in the management of these diseases .

Mode of Action

The mode of action of 9-Oxoageraphorone involves interaction with the cell walls of the target fungi . The compound causes significant changes in the morphology of the fungi, leading to cell wall shrinkage, loss of conidia, formation of short branches, collapse, broken cell walls, and increased hyphae diameter . These changes disrupt the normal functioning of the fungi, thereby inhibiting their growth .

Biochemical Pathways

9-Oxoageraphorone affects several biochemical pathways. It has been found to influence the Ras signaling, Phospholipase D signaling, and MAPK signaling pathways by regulating EGFR, PDGFRB, KIT, and other targets . These pathways play crucial roles in cell proliferation, differentiation, and survival .

Pharmacokinetics

It’s known that most terpenes, including 9-oxoageraphorone, can easily enter the human body by oral absorption, penetration through the skin, or inhalation . This leads to measurable blood concentrations . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 9-Oxoageraphorone.

Result of Action

The result of the action of 9-Oxoageraphorone is the inhibition of the growth of the target fungi . This is achieved through the disruption of the normal functioning of the fungi, leading to their death . Additionally, 9-Oxoageraphorone has been found to induce liver inflammatory damage by activating the EGFR expression and Ras/Raf/MEK/ERK signaling pathways .

Action Environment

The action of 9-Oxoageraphorone can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity was evaluated against soil-borne pathogens , suggesting that the soil environment could influence its efficacy.

属性

IUPAC Name |

(1S,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,8-9,11-12,15H,6-7H2,1-4H3/t9-,11+,12+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTPLKRCZNTUMR-ZFVXVEAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C2C1CC(=O)C(=C2)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@H]([C@@H]2[C@H]1CC(=O)C(=C2)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019936 |

Source

|

| Record name | 9-Oxoageraphorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105181-06-4 |

Source

|

| Record name | 9-Oxoageraphorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Has 9-Oxoageraphorone demonstrated any toxicity?

A2: While 9-Oxoageraphorone itself hasn't been extensively studied for toxicity, research on cadinene sesquiterpenes from Eupatorium adenophora, including a closely related compound 2-deoxo-2-(acetyloxy)-9-oxoageraphorone, revealed potential toxicity in mice. [] This highlights the need for further investigation into the safety profile of 9-Oxoageraphorone.

Q2: What are the structural characteristics of 9-Oxoageraphorone?

A3: Although the provided research papers don't explicitly state the molecular formula and weight of 9-Oxoageraphorone, they mention the use of extensive NMR (Nuclear Magnetic Resonance) spectroscopy for structural elucidation. [] Detailed spectroscopic data, including 1D and 2D NMR, were crucial in determining its structure as a cadinene derivative.

Q3: What analytical techniques have been used to characterize and quantify 9-Oxoageraphorone?

A5: While not explicitly stated for 9-Oxoageraphorone, the research indicates the utilization of various chromatographic techniques, including column chromatography, for the isolation and purification of compounds from Ageratina adenophora. [] Additionally, the use of spectroscopic methods like NMR is highlighted for structural characterization. [] These techniques are likely employed for the analysis and quantification of 9-Oxoageraphorone as well.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-(2-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148649.png)

![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)

![sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate](/img/structure/B1148655.png)